molecular formula C25H29FN6O3 B12426597 Pad2-IN-1

Pad2-IN-1

Cat. No.: B12426597
M. Wt: 480.5 g/mol
InChI Key: AKTTZWGLDIDSGC-KRWDZBQOSA-N
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Description

Pad2-IN-1 is a benzimidazole-based derivative that acts as a potent and selective inhibitor of protein arginine deiminase 2 (PAD2). This compound exhibits remarkable selectivity, showing a 95-fold higher affinity for PAD2 compared to PAD4 and a 79-fold higher affinity than PAD3 . This compound is primarily used in scientific research to study the role of PAD2 in various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pad2-IN-1 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Pad2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further studied for their biological activity and selectivity towards PAD2 .

Scientific Research Applications

Pad2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemical properties and reactivity of benzimidazole derivatives.

    Biology: Employed in the study of protein arginine deiminases and their role in post-translational modifications.

    Medicine: Investigated for its potential therapeutic applications in diseases such as rheumatoid arthritis, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PAD2

Mechanism of Action

Pad2-IN-1 exerts its effects by selectively inhibiting the activity of protein arginine deiminase 2 (PAD2). The compound binds to the active site of PAD2, preventing it from catalyzing the conversion of arginine residues into citrulline. This inhibition disrupts various cellular processes, including gene regulation, protein-protein interactions, and immune responses. The molecular targets and pathways involved include histone modification, neutrophil extracellular trap formation, and inflammatory signaling pathways .

Comparison with Similar Compounds

Pad2-IN-1 is unique in its high selectivity and potency towards PAD2 compared to other similar compounds. Some of the similar compounds include:

This compound stands out due to its remarkable selectivity and efficacy, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H29FN6O3

Molecular Weight

480.5 g/mol

IUPAC Name

N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-ethoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide

InChI

InChI=1S/C25H29FN6O3/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33)/t17-/m0/s1

InChI Key

AKTTZWGLDIDSGC-KRWDZBQOSA-N

Isomeric SMILES

CCOC1=CC=CC2=C1N=C(N2C)[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4

Canonical SMILES

CCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4

Origin of Product

United States

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